N-[2-(1-Phenylpyrazol-4-yl)ethyl]oxirane-2-carboxamide
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Overview
Description
N-[2-(1-Phenylpyrazol-4-yl)ethyl]oxirane-2-carboxamide is a synthetic organic compound that belongs to the class of oxirane carboxamides This compound is characterized by the presence of a phenylpyrazole moiety linked to an oxirane ring through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Phenylpyrazol-4-yl)ethyl]oxirane-2-carboxamide typically involves the following steps:
Formation of the Phenylpyrazole Intermediate: The initial step involves the synthesis of 1-phenylpyrazole through the reaction of phenylhydrazine with an appropriate diketone under acidic conditions.
Alkylation: The phenylpyrazole intermediate is then alkylated using an ethylating agent such as ethyl bromide in the presence of a base like potassium carbonate.
Epoxidation: The resulting product undergoes epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the oxirane ring.
Amidation: Finally, the oxirane intermediate is reacted with a suitable amine, such as ammonia or an amine derivative, to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Phenylpyrazol-4-yl)ethyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic or neutral conditions.
Major Products Formed
Diols: Formed through oxidation of the oxirane ring.
Alcohols: Resulting from reduction reactions.
Substituted Amides: Produced via nucleophilic substitution reactions.
Scientific Research Applications
N-[2-(1-Phenylpyrazol-4-yl)ethyl]oxirane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-Phenylpyrazol-4-yl)ethyl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The phenylpyrazole moiety may also contribute to its activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-Phenylpyrazol-4-yl)ethyl]azetidine-1-carboxamide: Similar structure but with an azetidine ring instead of an oxirane ring.
N-[2-(1-Phenylpyrazol-4-yl)ethyl]pyrrolidine-1-carboxamide: Contains a pyrrolidine ring in place of the oxirane ring.
Uniqueness
N-[2-(1-Phenylpyrazol-4-yl)ethyl]oxirane-2-carboxamide is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential biological activity compared to its analogs with different ring structures.
Properties
IUPAC Name |
N-[2-(1-phenylpyrazol-4-yl)ethyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(13-10-19-13)15-7-6-11-8-16-17(9-11)12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10H2,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQSBBWLMLHJOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCCC2=CN(N=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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